molecular formula C16H20N4O3 B2782062 N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide CAS No. 1394730-28-9

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide

Cat. No. B2782062
CAS RN: 1394730-28-9
M. Wt: 316.361
InChI Key: PFRRSMHLPBQNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. CP-31398 has been shown to have potential as a therapeutic agent due to its ability to stabilize the p53 tumor suppressor protein.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide stabilizes the p53 tumor suppressor protein by binding to its core domain. This binding induces a conformational change in p53, which stabilizes its structure and prevents its degradation by the proteasome. Stabilized p53 can then function as a transcription factor, inducing the expression of genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide is its specificity for stabilizing p53. This specificity allows for targeted therapy of cancer cells with p53 mutations or inactivation. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide. One direction is to develop more soluble analogs of this compound for in vivo administration. Another direction is to investigate the potential of this compound as a radiosensitizer in cancer therapy. Additionally, the role of this compound in non-cancer diseases, such as neurodegenerative diseases, could be explored. Finally, the development of combination therapies with this compound and other cancer therapeutics could be investigated to enhance its efficacy.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopropylamine with acrylonitrile to form N-(1-cyano-1-cyclopropylethyl)amine. This intermediate is then reacted with 2,6-dimethyl-3-nitrobenzaldehyde to form the final product, this compound.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide has been extensively studied in the field of cancer research. It has been shown to have potential as a therapeutic agent for a variety of cancers, including breast, lung, and colon cancer. This compound has been shown to stabilize the p53 tumor suppressor protein, which is often mutated or inactive in cancer cells. By stabilizing p53, this compound can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,6-dimethyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-4-7-13(20(22)23)11(2)15(10)18-8-14(21)19-16(3,9-17)12-5-6-12/h4,7,12,18H,5-6,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRRSMHLPBQNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.